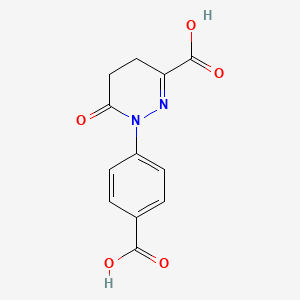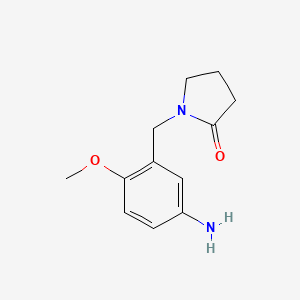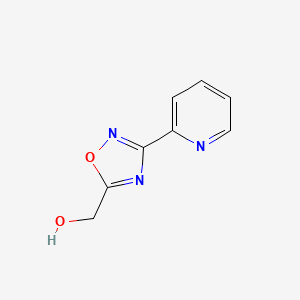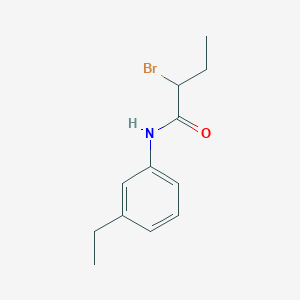
2-bromo-N-(3-ethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3-ethylphenyl)butanamide is a chemical compound that belongs to the class of amides. It is used in proteomics research . The molecular formula of this compound is C12H16BrNO and it has a molecular weight of 270.17 g/mol .
Physical And Chemical Properties Analysis
2-bromo-N-(3-ethylphenyl)butanamide is a solid compound . Its molecular formula is C12H16BrNO and it has a molecular weight of 270.17 g/mol . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the web search results.Applications De Recherche Scientifique
Kinetic Studies and Chemical Reactions
Research on substituted butanamides, including those with bromo and chloro substituents, has provided valuable insights into the kinetics and mechanism of formation and decomposition of certain chemical structures in basic mediums. These studies offer a foundation for understanding the reactivity of similar compounds and can guide the synthesis of new materials with desirable properties (Sedlák et al., 2002).
Synthesis of Fluorescent Materials
The synthesis of fluorescent materials using related bromo-N-phenylbutanamide compounds as initiators in polymerizations demonstrates their utility in creating advanced materials. These compounds serve as precursors for the development of new fluorescent materials, which have wide applications in bioimaging, sensing, and electronics (Kulai & Mallet-Ladeira, 2016).
Antidiabetic Agents
The development of antidiabetic agents has been explored through the synthesis of N-substituted derivatives of bromo-N-phenylacetamides. This research underscores the potential of these compounds in the medical field, particularly in designing drugs targeting specific biochemical pathways involved in diabetes (Nazir et al., 2018).
Antimicrobial Applications
Substituted phenyl azetidines, synthesized from reactions involving bromo phenyl butanamides, have shown potential as antimicrobial agents. These findings suggest the possibility of employing 2-bromo-N-(3-ethylphenyl)butanamide in the synthesis of compounds with antimicrobial properties, contributing to the development of new antibiotics or disinfectants (Doraswamy & Ramana, 2013).
Material Science and Nanoparticles
In the field of materials science, studies on polyfluorene derivatives initiated by bromo-phenylbutanamides have led to the development of nanoparticles with enhanced brightness and tunable emission. These materials are relevant for applications in optoelectronics and fluorescent labeling, indicating the potential utility of 2-bromo-N-(3-ethylphenyl)butanamide in similar research endeavors (Fischer, Baier, & Mecking, 2013).
Propriétés
IUPAC Name |
2-bromo-N-(3-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9-6-5-7-10(8-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIPYYCDXBKPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292391 |
Source


|
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-ethylphenyl)butanamide | |
CAS RN |
1119450-43-9 |
Source


|
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
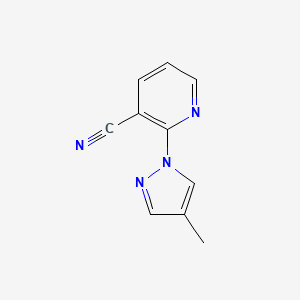
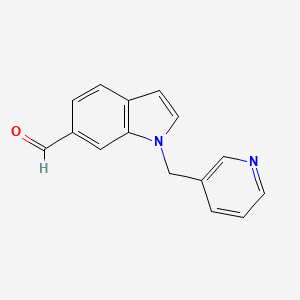
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
